![molecular formula C13H13ClO2 B2885750 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287340-71-8](/img/structure/B2885750.png)
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, making it a valuable motif in drug design and materials science .
Méthodes De Préparation
The synthesis of 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor. This process typically requires the use of chlorinating agents such as thionyl chloride or oxalyl chloride under controlled conditions . Another approach involves the cyclization of cyclobutyl aryl ketones, which can be achieved through intramolecular nucleophilic displacement reactions . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions can be facilitated by nucleophiles such as amines or alcohols under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the bicyclo[1.1.1]pentane core or the phenyl ring .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying molecular interactions and reaction mechanisms . In biology and medicine, 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is explored for its potential as a drug candidate due to its bioisosteric properties . It can enhance the potency, selectivity, and pharmacokinetic profile of drug molecules. Additionally, it finds applications in materials science, where it is used to develop novel materials with specific properties .
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of other functional groups, allowing it to bind to specific receptors or enzymes . This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other bicyclo[1.1.1]pentane derivatives, such as 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid . While both compounds share the bicyclo[1.1.1]pentane core, they differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the chloro and methyl groups in this compound imparts unique properties that distinguish it from other derivatives .
Propriétés
IUPAC Name |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c1-8-2-3-9(4-10(8)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRPECLPEWJYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
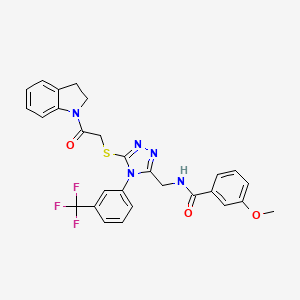
![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2885668.png)
![7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2885669.png)
![3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2885676.png)
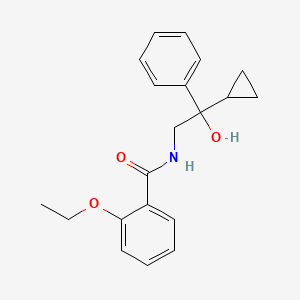
![2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2885678.png)
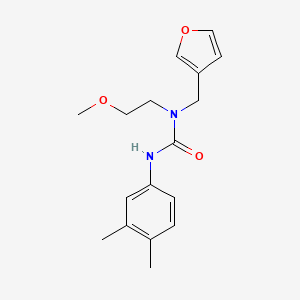
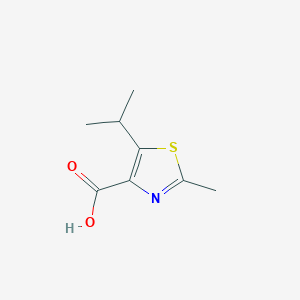
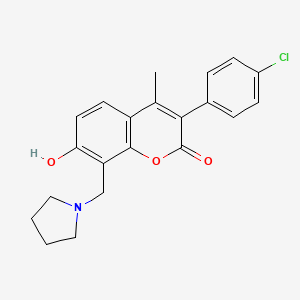
![3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid](/img/structure/B2885682.png)
![4-{2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2885683.png)
![1-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide](/img/structure/B2885684.png)
![3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2885685.png)

